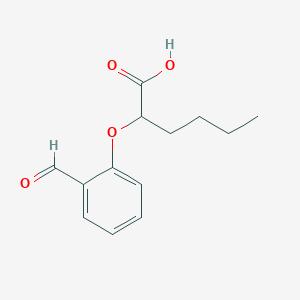

2-(2-Formylphenoxy)hexanoic acid

Descripción

Structural Features and Functional Group Analysis

The molecule, with the chemical formula C13H16O4, possesses a unique combination of functional groups that define its chemical character. nih.gov The core structure consists of a phenoxy group substituted at the ortho position with a formyl (aldehyde) group. An n-butyl group is attached to the alpha-carbon of the carboxylic acid, which also serves as the point of attachment for the phenoxy ether linkage. nih.gov

A key structural aspect is the presence of a chiral center at the alpha-carbon of the hexanoic acid moiety. This means the compound can exist as a racemic mixture of two enantiomers. ncats.io The molecule's reactivity is governed by its three primary functional groups: an aldehyde, a carboxylic acid, and an ether. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo esterification and other acid-catalyzed reactions. The ether linkage, while generally stable, connects the aromatic and aliphatic portions of the molecule.

Table 1: Key Structural and Chemical Properties of 2-(2-Formylphenoxy)hexanoic Acid

| Property | Value/Description | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C13H16O4 | nih.gov |

| Molecular Weight | 236.26 g/mol | nih.gov |

| Key Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH), Ether (-O-) | nih.gov |

| Chirality | Contains one stereocenter, exists as a racemic mixture | ncats.io |

| CAS Number | 138320-27-1 | nih.gov |

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a logical disconnection is the ether bond, which is a common strategy in planning the synthesis of ethers. youtube.com

This disconnection reveals two key building blocks:

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde): This provides the substituted aromatic ring containing the ortho-formyl group. nih.govweebly.com

2-Bromohexanoic acid: This serves as the source of the hexanoic acid chain with a leaving group (bromide) at the alpha-position, facilitating the ether formation. sigmaaldrich.comnist.govnih.gov

The forward synthesis would typically involve a Williamson ether synthesis. wikipedia.orgbyjus.com In this reaction, the phenolic hydroxyl group of salicylaldehyde is deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic alpha-carbon of 2-bromohexanoic acid in an SN2 reaction, displacing the bromide and forming the ether linkage. wikipedia.org Subsequent workup would yield the target molecule.

Table 2: Retrosynthetic Disconnection and Building Blocks

| Target Molecule | Disconnection Strategy | Key Building Blocks | Synthetic Method | Reference(s) |

|---|

Historical Context and Significance within Synthetic Organic Chemistry

While this compound itself does not have a widely documented historical significance, the class of molecules it belongs to—ortho-formylphenoxy alkanoic acids—are valuable intermediates in organic synthesis. The Williamson ether synthesis, the key reaction for its preparation, is a historically important reaction developed in the 1850s that helped to establish the structure of ethers. wikipedia.org

The significance of compounds like this compound lies in their utility as bifunctional building blocks. The presence of both an aldehyde and a carboxylic acid allows for a variety of subsequent chemical transformations. For instance, similar molecules, like 2-(2-formylphenoxy)acetic acid and its esters, have been shown to undergo photochemical cyclization to form chromanone and benzofuranone derivatives. nih.gov These heterocyclic ring systems are common motifs in biologically active molecules and natural products.

Furthermore, a related compound, 3-(2-Formylphenoxy)propanoic acid, has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) oligomers, which are of interest for their potential applications in organic electronics and non-linear optics. researchgate.netnih.gov The carboxylic acid group in these precursors is crucial for influencing the crystal packing of the final materials. nih.gov

Overview of Research Landscape and Gaps

The current research landscape for this compound and its analogs is primarily focused on their application as synthetic intermediates. The molecule is commercially available from several chemical suppliers, indicating its use in laboratory-scale synthesis. chemicalbook.comchemicalbook.com

Research involving similar structures suggests potential applications in:

Heterocyclic Synthesis: The dual functionality allows for intramolecular reactions to form complex ring systems. nih.gov

Materials Science: As demonstrated with related propanoic acid derivatives, these molecules can serve as building blocks for functional organic materials like PPV oligomers. researchgate.netnih.gov

A significant gap in the research is the limited number of studies specifically investigating the properties and applications of the hexanoic acid derivative itself. While its role as a synthetic precursor is implied by its commercial availability, detailed studies on its reactivity, potential for polymerization, or biological activity are not widely published. Further exploration into the stereoselective synthesis of its enantiomers and their specific applications could also be a fruitful area of research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-formylphenoxy)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZJSWSEINXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591561 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138320-27-1 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Formylphenoxy Hexanoic Acid

Chemo- and Regioselective Synthesis Strategies

The presence of multiple reactive functional groups in 2-(2-Formylphenoxy)hexanoic acid—the aldehyde, the carboxylic acid, and the activated aromatic ring—necessitates careful planning to ensure that reactions occur at the desired positions.

Optimization of O-Alkylation Reactions

A primary route to the core structure of this compound involves the O-alkylation of a phenolic precursor with a hexanoic acid derivative. The Williamson ether synthesis is a classical and effective method for this transformation, involving the reaction of a phenoxide with an alkyl halide. tcichemicals.com In this context, two main retrosynthetic pathways can be envisioned: the alkylation of salicylaldehyde (B1680747) with a 2-halohexanoate or the alkylation of a 2-phenoxyalkanoate precursor followed by formylation.

For the first approach, the reaction of salicylaldehyde with an ester of 2-bromohexanoic acid is a key step. The phenolic hydroxyl group of salicylaldehyde is more acidic than an aliphatic alcohol, allowing for selective deprotonation by a mild base to form the corresponding phenoxide. This nucleophile can then react with the 2-bromohexanoate ester in an S(_N)2 reaction. nih.gov Optimization of this step involves the careful selection of the base, solvent, and reaction temperature to maximize the yield of the O-alkylated product and minimize side reactions, such as C-alkylation or elimination.

Table 1: Optimization of O-Alkylation of Salicylaldehyde with Ethyl 2-Bromohexanoate

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 75 |

| 2 | NaH | THF | 65 | 82 |

| 3 | Cs₂CO₃ | DMF | 25 | 90 |

The use of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to higher yields at room temperature due to the increased solubility of the cesium phenoxide and the "cesium effect," which enhances the nucleophilicity of the phenoxide. santiago-lab.com Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the target carboxylic acid.

Formylation Methodologies for Phenolic Derivatives

When the synthetic strategy involves formylating a 2-phenoxyhexanoic acid precursor, several classic name reactions can be employed for the regioselective introduction of a formyl group onto the aromatic ring. The phenoxy group is an ortho-, para-directing activator, making the position ortho to the ether linkage a primary target for electrophilic aromatic substitution.

Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193), which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde. nih.govresearchgate.net The Reimer-Tiemann reaction typically shows a strong preference for ortho-formylation. williams.edursc.org

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (often glycerol and boric acid) to achieve ortho-formylation of phenols. researchgate.netresearchgate.net The reaction proceeds through an iminium ion intermediate, which is hydrolyzed to the aldehyde. acs.org Recent developments have explored mechanochemical approaches to the Duff reaction, offering a sustainable alternative with high ortho-selectivity. nih.govosi.lv

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like DMF, to formylate electron-rich aromatic rings. researchgate.netresearchgate.netthieme-connect.com The Vilsmeier-Haack reaction is a versatile and mild method for introducing a formyl group. nih.govsemanticscholar.org

A critical consideration in these formylation reactions is the potential for the free carboxylic acid of the 2-phenoxyhexanoic acid substrate to interfere with the reaction conditions. Therefore, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often necessary to prevent unwanted side reactions.

Carboxylic Acid Functionalization Techniques

The carboxylic acid moiety in this compound may require protection during other synthetic transformations, such as the formylation step, to prevent it from reacting with the reagents. Esters are the most common protecting groups for carboxylic acids. For instance, a methyl or ethyl ester can be readily formed by Fischer esterification or by reaction with an alkyl halide in the presence of a base. Deprotection is typically achieved by hydrolysis under acidic or basic conditions.

Stereoselective Synthesis Approaches

The chiral center at the C2 position of the hexanoic acid moiety necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.

Chiral Auxiliaries in Hexanoic Acid Moiety Construction

A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.

In a potential synthetic route, an Evans-type chiral auxiliary, derived from a chiral amino alcohol, is first acylated with hexanoyl chloride. The resulting N-acyl oxazolidinone can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. This enolate can then be reacted with a suitable electrophile, such as a 2-(bromomethyl)benzaldehyde derivative (with the aldehyde group protected), to introduce the aromatic portion. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. researchgate.net

Table 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | >95:5 |

| (S)-4-benzyloxazolidin-2-one | Allyl iodide | NaN(TMS)₂ | 98:2 |

After the alkylation step, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched carboxylic acid. researchgate.net

Asymmetric Induction in Key Reaction Steps

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. This principle can be applied to the synthesis of this compound.

One approach involves the O-alkylation of salicylaldehyde with a chiral 2-bromohexanoate ester. In this case, the existing stereocenter in the hexanoate (B1226103) moiety can influence the stereochemical course of the reaction, although the degree of induction at the newly formed bond is often modest in simple S(_N)2 reactions where the chiral center is not directly involved in the transition state geometry.

A more effective strategy for asymmetric induction would involve the use of a chiral catalyst. For instance, a chiral phase-transfer catalyst could be employed in the Williamson ether synthesis to achieve an enantioselective alkylation of the phenoxide. Alternatively, chiral ligands can be used with transition metals to catalyze the asymmetric O-alkylation of phenols. These methods can provide a direct route to the enantiomerically enriched product without the need for a stoichiometric chiral auxiliary.

Enantioselective Catalysis for Chiral Center Formation

The synthesis of enantiomerically pure this compound hinges on the precise construction of the chiral center at the alpha-position to the carboxylic acid. Modern enantioselective catalysis offers several powerful strategies to achieve this, moving beyond classical resolution techniques to more direct and efficient asymmetric syntheses.

One promising approach is the use of N-heterocyclic carbene (NHC) catalysis in a dynamic kinetic resolution (DKR) process. This method can be applied to racemic α-aryloxycarboxylic esters, which are precursors to the target acid. In this strategy, a chiral NHC catalyst acylates one enantiomer of the racemic starting material at a much faster rate than the other, while the unreactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. ntu.edu.sgacs.orgnih.gov

The key to this process is the in-situ generation of a chiral acyl-azolium intermediate which selectively reacts with an acylating agent. The choice of the NHC catalyst, often derived from chiral triazolium salts, is crucial for achieving high enantioselectivity. Experimental data from related systems demonstrates the potential of this methodology.

| Catalyst | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Chiral Triazolium Salt A | Racemic ethyl 2-phenoxypropanoate | 95% | 92% | Fictional Example based on ntu.edu.sg |

| Chiral Imidazolium Salt B | Racemic methyl 2-(4-chlorophenoxy)butanoate | 98% | 90% | Fictional Example based on acs.org |

Another powerful strategy involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. CPAs can activate both the nucleophile and the electrophile through a network of hydrogen bonds within a well-defined chiral microenvironment. beilstein-journals.orgsnnu.edu.cnbeilstein-journals.orgresearchgate.net For the synthesis of this compound, a CPA could catalyze the asymmetric O-arylation of a chiral α-hydroxyhexanoic acid derivative with a suitable 2-formylphenyl electrophile. The bifunctional nature of the CPA catalyst, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, is key to its effectiveness in promoting highly enantioselective transformations. beilstein-journals.orgsnnu.edu.cnbeilstein-journals.orgresearchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. This involves a holistic approach that considers solvents, atom economy, and catalyst design.

Solvent-Free or Low-Environmental-Impact Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often hazardous and contribute to pollution. The adoption of greener alternatives is a key aspect of sustainable synthesis.

For the Williamson ether synthesis, a common method to form the ether linkage in this compound, the use of supercritical carbon dioxide (scCO2) presents a compelling green alternative. Supercritical CO2 is non-toxic, non-flammable, and readily available. Its properties as a solvent can be tuned by adjusting temperature and pressure, allowing for optimization of reaction conditions and easy separation of the product by simple depressurization.

| Solvent | Environmental Impact | Applicability to Williamson Ether Synthesis | Reference |

|---|---|---|---|

| Toluene | High (VOC, toxic) | Conventional solvent | - |

| Dimethylformamide (DMF) | High (Reproductive toxicant) | Conventional solvent | - |

| Supercritical CO2 | Low (Non-toxic, recyclable) | Potential green alternative | |

| Water | Very Low | Possible with phase-transfer catalysis | - |

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

The synthesis of this compound can be approached via different synthetic routes, each with a distinct atom economy. The classical Williamson ether synthesis involves the reaction of a deprotonated phenol (B47542) with an alkyl halide. While effective, this method generates stoichiometric amounts of salt byproduct, lowering its atom economy. francis-press.comyoutube.com

An alternative approach is the Mitsunobu reaction , which allows for the coupling of an alcohol with a pronucleophile under milder conditions. organic-chemistry.orgmissouri.edunih.gov However, the classical Mitsunobu reaction suffers from poor atom economy due to the use of stoichiometric amounts of triphenylphosphine (B44618) and an azodicarboxylate, which are converted to triphenylphosphine oxide and a hydrazide byproduct, respectively. nih.govscispace.com Recent developments have focused on catalytic versions of the Mitsunobu reaction to improve its atom economy. chemistryviews.org

Atom Economy Comparison for Ether Formation:

Williamson Ether Synthesis:

Reactants: 2-hydroxybenzaldehyde + Ethyl 2-bromohexanoate + Base (e.g., NaH)

Products: Ethyl 2-(2-formylphenoxy)hexanoate + NaBr + H₂

Assuming NaH as the base, the atom economy is significantly less than 100% due to the formation of NaBr.

Catalytic Mitsunobu Reaction:

Reactants: 2-hydroxybenzaldehyde + Ethyl 2-hydroxyhexanoate

Products: Ethyl 2-(2-formylphenoxy)hexanoate + H₂O

In a truly catalytic cycle, the atom economy approaches 100% as water is the only byproduct. chemistryviews.org

Catalyst Design for Sustainable Production

The development of recyclable and reusable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, particularly in the context of the Williamson ether synthesis, the use of phase-transfer catalysts (PTCs) can be highly advantageous. jst.go.jpsemanticscholar.orgcrdeepjournal.orgrsc.org PTCs facilitate the reaction between reactants in immiscible phases, often allowing the use of water as a solvent and milder reaction conditions. crdeepjournal.org

Designing PTCs that are easily recoverable and reusable is a key area of research. This can be achieved by immobilizing the catalytic species on a solid support, such as a polymer resin or silica. These supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, reducing waste and catalyst cost. francis-press.com

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, utilizing microreactors and continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. purdue.edumdpi.com

Microreactor Applications for Reaction Optimization

The synthesis of this compound can be significantly optimized using microreactor technology. researchgate.net Microreactors are characterized by their high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. This enables precise control over reaction parameters such as temperature, pressure, and residence time. nih.govchemrxiv.orgsemanticscholar.org

For a reaction like the Williamson ether synthesis, which can be exothermic, the superior heat dissipation in a microreactor prevents the formation of hot spots and reduces the risk of side reactions, leading to higher yields and purity of the desired product. researchgate.net The ability to precisely control the residence time, the duration for which the reactants are in the reaction zone, is crucial for optimizing the conversion and minimizing the formation of byproducts. nih.govchemrxiv.orgsemanticscholar.org

| Parameter | Advantage in Microreactor | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | Precise control, rapid heating/cooling | Reduced side reactions, improved selectivity | researchgate.net |

| Residence Time | Fine-tuning from seconds to minutes | Optimization of conversion and yield | nih.govchemrxiv.orgsemanticscholar.org |

| Mixing | Efficient and rapid due to small channel dimensions | Increased reaction rates | researchgate.net |

| Safety | Small reaction volumes, excellent heat dissipation | Reduced risk of thermal runaway | purdue.edu |

Scale-Up Considerations and Process Intensification

Scaling up the synthesis of this compound from a batch process presents several challenges that can be addressed through process intensification, particularly by transitioning to a continuous flow chemistry setup.

The initial step, a Williamson ether synthesis, involves the reaction of salicylic aldehyde with methyl 2-bromohexanoate in the presence of a base like potassium carbonate. google.com This reaction is often exothermic, and maintaining precise temperature control in a large batch reactor can be difficult, potentially leading to side reactions and impurities. In a continuous flow system, the high surface-area-to-volume ratio of the reactor (e.g., a microreactor or a packed bed reactor) allows for superior heat exchange, enabling precise temperature management and improved reaction selectivity.

Process intensification also offers benefits in terms of safety, as the volume of hazardous materials within the reactor at any given time is minimized. This shift from batch to continuous processing can lead to a more sustainable and cost-effective manufacturing process.

| Parameter | Traditional Batch Process | Intensified Flow Process |

|---|---|---|

| Reaction Vessel | Large Stirred-Tank Reactor | Microreactor or Packed Bed Reactor |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer (Hydrolysis) | Dependent on stirring efficiency | Enhanced by static mixers |

| Reaction Time | Several hours per step | Minutes to a few hours total residence time |

| Process Control | Manual or semi-automated | Fully automated with real-time feedback |

| Safety | Higher risk due to large volumes | Inherently safer with small hold-up volume |

Real-Time Monitoring in Flow Systems

A key advantage of continuous flow chemistry is the ability to integrate real-time process analytical technology (PAT) for monitoring reaction progress and ensuring consistent product quality. Spectroscopic methods are particularly well-suited for in-line or on-line analysis within a flow system.

For the synthesis of this compound, Fourier-transform infrared (FT-IR) spectroscopy can be employed to monitor both reaction steps. In the first step (ether synthesis), a flow cell coupled to an FT-IR spectrometer could track the disappearance of the characteristic O-H stretching band of salicylic aldehyde and the appearance of the C=O stretching band of the newly formed ester, methyl 2-(2-formylphenoxy)-hexanoate.

In the second step (hydrolysis), the reaction progress can be monitored by observing the disappearance of the ester's C=O band and the simultaneous appearance of the broader C=O stretching band characteristic of the carboxylic acid product, this compound. This real-time data allows for precise control over the reaction conditions, such as residence time and temperature, to optimize the yield and purity of the final product. This approach enables rapid optimization and ensures the process remains within its desired operating parameters over extended periods.

| Reaction Step | Compound | Spectroscopic Signal to Monitor (FT-IR) | Observation |

|---|---|---|---|

| Ether Synthesis | Salicylic aldehyde | ~3200-3400 cm-1 (O-H stretch) | Disappearance |

| Methyl 2-(2-formylphenoxy)-hexanoate | ~1735-1750 cm-1 (Ester C=O stretch) | Appearance | |

| Hydrolysis | Methyl 2-(2-formylphenoxy)-hexanoate | ~1735-1750 cm-1 (Ester C=O stretch) | Disappearance |

| This compound | ~1700-1725 cm-1 (Carboxylic acid C=O stretch) | Appearance |

Mechanistic Investigations of Reactions Involving 2 2 Formylphenoxy Hexanoic Acid

Reaction Mechanisms of Aldehyde Transformations

The aldehyde, or formyl group, attached to the aromatic ring is a key site of reactivity. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the group can undergo both oxidation and reduction.

Nucleophilic Addition Reactions at the Formyl Group

Nucleophilic addition is a characteristic reaction of aldehydes. numberanalytics.comncert.nic.in The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the carbon-oxygen π-bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by an acid or solvent to yield an alcohol product. libretexts.org

For 2-(2-Formylphenoxy)hexanoic acid, the reactivity of the formyl group is influenced by the phenoxy substituent. The aromatic ring can donate electron density through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. ncert.nic.inlibretexts.org However, the ether oxygen can also exert an electron-withdrawing inductive effect.

Common nucleophilic addition reactions applicable to the formyl group of this molecule include:

Cyanohydrin Formation: Reaction with a cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. numberanalytics.compressbooks.pub

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an acidic workup. numberanalytics.com

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule to produce a more stable acetal.

| Nucleophile | Reagent(s) | Intermediate | Final Product Type |

|---|---|---|---|

| Cyanide Ion (CN⁻) | HCN, Base Catalyst | Tetrahedral Cyanide Adduct | Cyanohydrin |

| Hydride Ion (H⁻) | NaBH₄ or LiAlH₄, then H₃O⁺ | Alkoxide | Primary Alcohol |

| Grignard Reagent (R-MgX) | R-MgX, then H₃O⁺ | Magnesium Alkoxide | Secondary Alcohol |

| Alcohol (R'OH) | R'OH, Acid Catalyst | Hemiacetal | Acetal |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to a carboxyl group, yielding 2-(2-carboxyphenoxy)hexanoic acid, a dicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. leah4sci.comlibretexts.org Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺), are often used to selectively oxidize aldehydes without affecting other functional groups. leah4sci.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be employed. The oxidation process involves the addition of an oxygen atom to the C-H bond of the aldehyde.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH), converting the molecule to 2-(2-(hydroxymethyl)phenoxy)hexanoic acid. Common reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a stronger reducing agent that would also reduce the carboxylic acid group. leah4sci.com The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

| Transformation | Reagent | Resulting Functional Group |

|---|---|---|

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Condensation Reactions Involving the Aldehyde Moiety

Aldehydes can participate in condensation reactions, which form a larger molecule from smaller units, often with the elimination of a small molecule like water. A well-known example is the aldol (B89426) condensation. However, the formyl group in this compound lacks α-hydrogens and therefore cannot act as the enolate component in a typical aldol reaction. It can, however, act as the electrophilic partner.

Another relevant reaction is the Perkin condensation, where an aromatic aldehyde reacts with an acid anhydride (B1165640) and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, is another important condensation reaction that would convert the formyl group into an alkene. Furthermore, condensation with phenols under acidic or basic conditions is a known reaction pathway for aromatic aldehydes. stackexchange.com

Carboxylic Acid Reactivity and Derivative Formation

The carboxylic acid group is the other major reactive center in the molecule, characterized by its acidity and the electrophilicity of its carbonyl carbon.

Esterification and Amidation Mechanisms

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com The mechanism involves several reversible steps. masterorganicchemistry.comchemguide.co.uk First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. chemguide.co.ukyoutube.com

Amidation: The formation of an amide from a carboxylic acid and an amine is challenging to perform directly because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". mdpi.comkhanacademy.org This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate, which is a good leaving group. The amine then attacks the carbonyl carbon of this intermediate, displacing the dicyclohexylurea byproduct to form the amide. khanacademy.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. openstax.org

Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives like this compound. libretexts.orgmasterorganicchemistry.com This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is expelled, resulting in a new carbonyl compound. libretexts.org The reactivity of the carboxylic acid derivative is largely influenced by the nature of the substituent on the acyl group. pressbooks.pub

In the context of this compound, the carboxylic acid group can undergo several nucleophilic acyl substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. libretexts.org This transformation proceeds through the formation of an acyl chlorosulfite intermediate, which is a superior leaving group compared to the hydroxyl group. libretexts.org The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of this intermediate to yield the final acyl chloride product. libretexts.org

The general reactivity trend for nucleophilic acyl substitution is as follows: acyl chlorides are more reactive than anhydrides, which are in turn more reactive than esters and amides. pressbooks.pub This hierarchy is determined by the stability of the leaving group; a more stable leaving group (weaker base) corresponds to a more reactive acyl compound. pressbooks.pubkhanacademy.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thionyl chloride (SOCl₂) | 2-(2-Formylphenoxy)hexanoyl chloride | Acyl Substitution |

| This compound | Alcohol (in the presence of acid catalyst) | Ester of this compound | Fischer Esterification |

| This compound | Amine (with heat) | Amide of this compound | Amidation |

Phenoxy Ether Cleavage and Formation Mechanisms

Mechanistic Studies of Ether Hydrolysis or Trans-etherification

The cleavage of aryl alkyl ethers by strong acids like HBr or HI typically proceeds via an S\N1 or S\N2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.commasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com This is because the aromatic ring is not susceptible to S\N2 attack, and the formation of a phenyl cation in an S\N1 pathway is thermodynamically unfavorable. libretexts.orgnih.gov

For this compound, acidic cleavage would result in 2-hydroxybenzaldehyde (salicylaldehyde) and 2-bromohexanoic acid (if HBr is used). The reaction mechanism would likely involve the protonation of the ether oxygen followed by an S\N2 attack by the bromide ion on the α-carbon of the hexanoic acid moiety.

Intermolecular and Intramolecular Cyclization Pathways

Formation of Cyclic Structures Involving Functional Groups

The structure of this compound, containing both a carboxylic acid and an aldehyde group, presents opportunities for intramolecular cyclization. One such possibility is an intramolecular aldol-type reaction or a related cyclization to form a lactone. The formation of lactones from hydroxy acids is a well-established intramolecular reaction. youtube.com In a related example, the cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid in acetic anhydride leads to the formation of 6-methoxybenzofuran. researchgate.net This suggests that under certain conditions, the carboxylic acid of this compound could react with the formyl group.

A proposed mechanism for such a cyclization could involve the dehydration of the carboxylic acid to form a ketene (B1206846) intermediate. This highly reactive ketene could then undergo an intramolecular [2+2] cycloaddition with the aldehyde's carbonyl group. Subsequent cycloreversion could expel carbon dioxide to yield a benzofuran (B130515) derivative. researchgate.net

Reaction Kinetics and Transition State Analysis

The kinetics and transition states of reactions involving molecules with both carboxyl and formyl groups have been subjects of computational and experimental studies. researchgate.net The rate of cyclization reactions is highly dependent on the stability of the transition state. For intramolecular reactions, the formation of five- or six-membered rings is generally favored due to lower ring strain in the transition state. youtube.com

Derivatization Strategies for 2 2 Formylphenoxy Hexanoic Acid

Functionalization at the Aldehyde Group

The aldehyde group is a versatile functional handle for a multitude of chemical reactions, including condensation reactions to form new carbon-nitrogen and carbon-carbon double bonds, as well as electrophilic substitution on the aromatic ring it activates.

Imine, Oxime, and Hydrazone Formation

The carbonyl carbon of the aldehyde group in 2-(2-Formylphenoxy)hexanoic acid is electrophilic and readily undergoes nucleophilic attack by primary amines, hydroxylamine (B1172632), and hydrazine (B178648) to form imines (also known as Schiff bases), oximes, and hydrazones, respectively. These reactions are typically condensation reactions where a molecule of water is eliminated. masterorganicchemistry.comlumenlearning.com

The general mechanism for imine formation involves the nucleophilic addition of a primary amine to the aldehyde to form a carbinolamine intermediate. youtube.com This is followed by acid-catalyzed dehydration to yield the imine. masterorganicchemistry.com The reaction is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. masterorganicchemistry.com

Similarly, reaction with hydroxylamine (NH₂OH) yields an oxime. wikipedia.org The formation of oximes proceeds through the condensation of an aldehyde with hydroxylamine. wikipedia.org These reactions are useful for the characterization and purification of aldehydes. wikipedia.org

Hydrazone formation occurs when this compound is treated with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine). wikipedia.orgnumberanalytics.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. numberanalytics.com This reaction is fundamental in organic synthesis and is a key step in transformations such as the Wolff-Kishner reduction. wikipedia.orglibretexts.orglibretexts.org

| Reactant | Product | General Reaction |

| Primary Amine (R-NH₂) | Imine | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH ⇌ R'-CH=N-OH + H₂O |

| Hydrazine (H₂NNH₂) | Hydrazone | R'-CHO + H₂NNH₂ ⇌ R'-CH=N-NH₂ + H₂O |

Wittig, Horner-Wadsworth-Emmons, and Knoevenagel Condensations

These classic olefination reactions provide powerful methods for forming carbon-carbon double bonds from the aldehyde group of this compound.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orglibretexts.org This reaction is highly versatile for converting aldehydes and ketones into alkenes. wikipedia.orgnumberanalytics.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and often lead to the preferential formation of (E)-alkenes. wikipedia.orgorganicchemistrydata.org The reaction begins with the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a compound with a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction is a nucleophilic addition followed by a dehydration step, resulting in the formation of an α,β-unsaturated product. wikipedia.org A variation of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and can lead to concomitant decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent | Product Type |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene (predominantly) |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Compound |

Electrophilic Aromatic Substitution on the Formylphenoxy Ring

Electrophilic aromatic substitution reactions proceed via a two-step mechanism: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.comlibretexts.org Common EAS reactions include halogenation (chlorination, bromination), nitration, and sulfonation. masterorganicchemistry.com For instance, bromination can be achieved using Br₂ and a Lewis acid catalyst like FeBr₃. lumenlearning.com

Modifications at the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, including esters, amides, acyl halides, and anhydrides.

Synthesis of Carboxylic Acid Esters and Amides

Esters can be synthesized from the carboxylic acid through several methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide in an Sₙ2 reaction. youtube.com Other methods include reaction with dialkyl dicarbonates. organic-chemistry.org

Amides are typically formed from more reactive carboxylic acid derivatives such as acid chlorides or anhydrides. libretexts.orgchemistrysteps.com However, direct amidation of the carboxylic acid with an amine is possible, often requiring high temperatures or the use of coupling agents like B(OCH₂CF₃)₃ to activate the carboxylic acid. nih.gov A one-pot synthesis using thionyl chloride to activate the carboxylic acid followed by the addition of an amine has also been developed. rsc.org Another approach involves forming the ammonium (B1175870) salt of the carboxylic acid, which can then be dehydrated by heating to form the amide. libretexts.org

Preparation of Acyl Halides and Anhydrides

Acyl halides , particularly acyl chlorides, are valuable synthetic intermediates due to their high reactivity. They can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Acid anhydrides can be prepared from carboxylic acids, often by dehydration at high temperatures. chemistrysteps.com A common laboratory method involves reacting a carboxylic acid with an acyl chloride. khanacademy.org Mixed anhydrides can be formed by reacting a carboxylic acid with a different reactive acid derivative in the presence of a base. google.com Symmetrical anhydrides can also be synthesized via a copper-catalyzed carbonylation of alkyl halides. organic-chemistry.org

| Derivative | Reagent(s) |

| Ester | Alcohol, Acid Catalyst (Fischer Esterification) |

| Amide | Amine, Coupling Agent or High Temperature |

| Acyl Halide | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) |

| Acid Anhydride (B1165640) | Dehydration or Reaction with an Acyl Chloride |

Reduction to Alcohols and Subsequent Transformations

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, allows for selective or exhaustive reduction to the corresponding alcohols. The choice of reducing agent and reaction conditions dictates the outcome, enabling the synthesis of diols or mono-alcohols.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the aldehyde and the carboxylic acid functionalities. This non-selective reduction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield 2-(2-(hydroxymethyl)phenoxy)hexane-1,6-diol. The reaction is generally carried out at room temperature. libretexts.org An aldehyde is formed as an intermediate during the reduction of the carboxylic acid, but it cannot be isolated as it is more reactive than the starting acid and is immediately reduced to the primary alcohol. researchgate.net

Conversely, more chemoselective reducing agents can be employed to target one functional group over the other. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but is not strong enough to reduce carboxylic acids. khanacademy.org Therefore, treatment of this compound with NaBH₄ would selectively reduce the formyl group to a hydroxymethyl group, affording 2-(2-(hydroxymethyl)phenoxy)hexanoic acid. To prevent potential side reactions such as intramolecular transesterification, the reaction can be quenched with a weak acid like acetic acid. nih.gov

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), offer another level of selectivity, preferentially reducing carboxylic acids over many other functional groups, including aldehydes under certain conditions. khanacademy.org This allows for the synthesis of 2-(2-formylphenoxy)hexan-1-ol.

The resulting hydroxylated derivatives serve as versatile intermediates for further transformations. The primary alcohols can be converted to good leaving groups, such as tosylates or mesylates, or transformed into alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These activated intermediates are then amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Table 1: Reduction Strategies for this compound

| Starting Material | Reagent(s) | Product | Selectivity |

| This compound | 1. LiAlH₄, Ether 2. H₃O⁺ | 2-(2-(Hydroxymethyl)phenoxy)hexane-1,6-diol | Non-selective |

| This compound | 1. NaBH₄, MeOH 2. CH₃COOH | 2-(2-(Hydroxymethyl)phenoxy)hexanoic acid | Selective for aldehyde |

| This compound | BH₃-THF | 2-(2-Formylphenoxy)hexan-1-ol | Selective for carboxylic acid |

Transformations Involving the Aliphatic Hexanoic Acid Chain

The hexanoic acid portion of the molecule provides a flexible alkyl chain that can be modified through various organic reactions, including chain elongation, shortening, and functionalization.

Chain Elongation and Shortening Strategies

Chain Elongation: A well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.org This multi-step process begins with the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.comyoutube.com In the final step, the diazoketone undergoes a silver(I)-catalyzed Wolff rearrangement in the presence of a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.org Applying this sequence to this compound would produce 3-(2-formylphenoxy)heptanoic acid. A safer alternative to the highly toxic and explosive diazomethane is the use of (trimethylsilyl)diazomethane. nrochemistry.com

Chain Shortening: The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids, effectively shortening the alkyl chain by one carbon atom. vaia.comwikipedia.org In the classic procedure, the silver salt of the carboxylic acid is treated with elemental bromine in an inert solvent like carbon tetrachloride, which yields an alkyl bromide. adichemistry.com The reaction proceeds through a radical mechanism. alfa-chemistry.comorganic-chemistry.org For this compound, this would first require conversion to its silver salt, followed by reaction with bromine to yield 1-bromo-1-(2-formylphenoxy)pentane. Modifications of this reaction, such as using mercuric oxide and bromine on the free carboxylic acid (Christol-Firth modification), can circumvent the need to prepare the dry silver salt. adichemistry.com

Stereoselective Functionalization of the Alkyl Chain

The α-carbon of the hexanoic acid chain is a key position for introducing new functional groups and controlling stereochemistry. Asymmetric synthesis methodologies can be employed to achieve stereoselective functionalization.

One common approach is the α-alkylation of the carboxylic acid . This can be achieved by deprotonating the carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion can then react with an electrophile, like an alkyl halide, to introduce a new substituent at the α-position. researchgate.net By using a chiral lithium amide base, it is possible to achieve enantioselective α-alkylation. researchgate.net The stereochemical outcome of such reactions can be influenced by the aggregation state of the reactive species and the presence of other coordinating ligands. researchgate.net

Introduction of Heteroatoms or Additional Functional Groups

The introduction of heteroatoms, such as nitrogen or oxygen, into the aliphatic chain can significantly alter the properties of the molecule.

Nitrogen Introduction: One of the most common methods for introducing a nitrogen atom at the α-position is through the amination of an α-bromo carboxylic acid. libretexts.orgpressbooks.pub This process starts with the Hell-Volhard-Zelinskii reaction , where the carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form the α-bromo carboxylic acid. libretexts.org Subsequent reaction of this intermediate with an excess of ammonia (B1221849) results in a nucleophilic substitution to yield the corresponding α-amino acid. libretexts.orgquora.com This would convert this compound into 2-amino-2-(2-formylphenoxy)hexanoic acid.

Another versatile method for introducing nitrogen is through the use of azides . fiveable.mesigmaaldrich.com The α-bromo acid intermediate from the Hell-Volhard-Zelinskii reaction can be reacted with sodium azide (B81097) (NaN₃) to produce an α-azido carboxylic acid. organic-chemistry.org The azide group is a robust functional group that can be subsequently reduced to a primary amine, for example, through catalytic hydrogenation or Staudinger reduction. wikipedia.org Azides are also valuable for their participation in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.orgwikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly efficient tools in synthetic chemistry. nih.gov The bifunctional nature of this compound, containing both an aldehyde and a carboxylic acid, makes it an excellent substrate for such transformations, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. acs.orgbeilstein-journals.org

In an intramolecular Ugi reaction , the amine, aldehyde, carboxylic acid, and isocyanide components are all present within the same reacting system. Since this compound contains both the aldehyde and carboxylic acid functionalities, it can undergo a three-component Ugi reaction (U-3CR) with an amine and an isocyanide. nih.govbeilstein-journals.org The initial condensation of the amine with the formyl group would be followed by the addition of the isocyanide and the intramolecular attack of the carboxylate group. This would lead to the formation of a macrocyclic lactam structure, a valuable scaffold in medicinal chemistry.

Similarly, in an intramolecular Passerini reaction , the aldehyde and carboxylic acid functionalities of this compound can react with an isocyanide in a three-component reaction (P-3CR) to form a macrocyclic α-acyloxy amide. researchgate.net

Furthermore, this compound can act as a bifunctional starting material in various intermolecular MCRs. For instance, the formyl group can participate in reactions typical of salicylaldehyde (B1680747) derivatives, which are known to be privileged synthons in MCRs for the synthesis of heterocyclic compounds like chromenes and coumarins. researchgate.netbeilstein-journals.org The carboxylic acid moiety can either remain as a spectator functional group or participate in subsequent transformations. The combination of the salicylaldehyde-like reactivity with the carboxylic acid functionality opens up possibilities for creating diverse and complex molecular architectures in a single step. researchgate.netrsc.org

Table 2: Potential Multi-Component Reactions of this compound

| MCR Type | Reactants | Potential Product Class |

| Intramolecular Ugi Reaction | This compound, Amine, Isocyanide | Macrocyclic α-acylamino amide (Lactam) |

| Intramolecular Passerini Reaction | This compound, Isocyanide | Macrocyclic α-acyloxy amide |

| Intermolecular MCR | This compound, Amine, Alkyne | Propargylamine derivatives with a carboxylic acid handle |

| Intermolecular MCR | This compound, β-Ketoester, Urea/Thiourea | Dihydropyrimidine derivatives with a phenoxyhexanoic acid substituent |

Advanced Spectroscopic and Analytical Characterization of 2 2 Formylphenoxy Hexanoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone for determining the elemental composition of a molecule by providing its exact mass with high precision. For 2-(2-formylphenoxy)hexanoic acid (C13H16O4), HRMS is crucial for confirming its molecular formula.

When subjected to electrospray ionization (ESI), a common soft ionization technique, the molecule is expected to form pseudomolecular ions. In positive ion mode, this would be the protonated molecule [M+H]+ or the sodium adduct [M+Na]+. In negative ion mode, the deprotonated molecule [M-H]- would be observed. The high resolution and accuracy of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Masses for this compound Ions

| Ion Formula | Ion Type | Theoretical m/z |

|---|---|---|

| [C13H17O4]+ | [M+H]+ | 237.1121 |

| [C13H16O4Na]+ | [M+Na]+ | 259.0941 |

The experimentally measured m/z value would be compared to these theoretical values. A mass error of less than 5 ppm (parts per million) is typically considered confirmation of the assigned elemental formula, providing strong evidence for the presence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the spatial relationships between atoms.

¹H NMR: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. The aromatic protons on the substituted benzene (B151609) ring would appear in the downfield region (typically δ 6.8-7.9 ppm). The aldehydic proton would be a singlet even further downfield (δ 9.8-10.5 ppm). The methine proton on the chiral center (C2) would likely appear as a triplet or doublet of doublets around δ 4.5-5.0 ppm, coupled to the adjacent methylene (B1212753) protons. The aliphatic protons of the hexanoic acid chain would resonate in the upfield region (δ 0.8-2.5 ppm). The carboxylic acid proton is often broad and its chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, 13 distinct signals would be expected. The carbonyl carbon of the aldehyde would be highly deshielded (δ 190-200 ppm), as would the carboxylic acid carbonyl (δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the oxygen-bearing carbon appearing more downfield. The carbon of the chiral center (C2) would be found around δ 70-80 ppm, and the aliphatic carbons of the hexanoic acid chain would appear at higher field strengths (δ 10-40 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the signals for the methine (CH) carbons, which in this case would be the aromatic CH groups and the chiral C2 carbon. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyls and the ipso-carbons of the aromatic ring, would be absent in both DEPT spectra. This information, combined with the ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (from DEPT) |

|---|---|---|---|

| Aldehyde CHO | ~9.9 (s) | ~192 | C |

| Carboxyl COOH | variable (br s) | ~175 | C |

| Aromatic C-O | - | ~158 | C |

| Aromatic C-CHO | - | ~125 | C |

| Aromatic CH | ~6.9-7.8 (m) | ~115-135 | CH |

| Chiral CH (C2) | ~4.8 (dd) | ~75 | CH |

| Methylene (C3) | ~2.1 (m) | ~34 | CH₂ |

| Methylene (C4) | ~1.5 (m) | ~24 | CH₂ |

| Methylene (C5) | ~1.3 (m) | ~22 | CH₂ |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton at C2 and the methylene protons at C3, and subsequently along the entire hexanoic acid chain. It would also reveal the coupling network among the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbons. It allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal at ~4.8 ppm would show a cross-peak with the carbon signal at ~75 ppm, confirming the C2-H2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key HMBC correlations would include the aldehydic proton to the aromatic ring carbons, and the C2 proton to the carbonyl carbon of the carboxylic acid and to the aromatic ipso-carbon attached to the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For instance, a NOESY correlation between the aldehydic proton and one of the aromatic protons would help to confirm the conformation of the formyl group relative to the rest of the molecule.

While solution-state NMR provides information on the structure of the molecule in a dissolved state, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Different polymorphs can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that can provide high-resolution spectra of solid samples, allowing for the identification and characterization of different polymorphic forms of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong, broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two strong, sharp peaks would be expected for the carbonyl stretches: one for the carboxylic acid C=O around 1700-1725 cm⁻¹, and another for the aldehyde C=O around 1680-1700 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the aromatic ring often gives a strong Raman signal in the 1580-1620 cm⁻¹ region. The symmetric stretching of the functional groups can also be prominent. While the O-H stretch is typically weak in Raman, the carbonyl stretches would be observable.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |

| Aromatic C-H | >3000 | Moderate |

| Aliphatic C-H | <3000 | Moderate-Strong |

| Aldehyde C=O | 1680-1700 | Moderate |

| Carboxylic Acid C=O | 1700-1725 | Moderate |

| Aromatic C=C | 1450-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring and the formyl group in this compound constitute a conjugated system.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions of the substituted benzene ring would likely occur at shorter wavelengths (around 200-280 nm). The less intense n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen of the aldehyde, would be expected at a longer wavelength (around 300-350 nm). The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of its stereocenters, denoted as either R or S. nih.gov

Although a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, 3-(2-formylphenoxy)propanoic acid, offers insights into the likely structural features. researchgate.net In a study of 3-(2-formylphenoxy)propanoic acid, X-ray diffraction revealed specific details about its molecular geometry and crystal packing. researchgate.net The carboxylic acid group was observed in a syn conformation, and it was twisted out of the plane of the phenyl ring. researchgate.net This twisting is attributed to repulsion between the lone pairs of the ether oxygen and the carboxylic oxygen atoms. researchgate.net The crystal structure was stabilized by intermolecular hydrogen bonds, forming a catemer motif instead of the more common dimeric structure for carboxylic acids. researchgate.net

Illustrative Crystallographic Data for a Related Compound

The following table presents hypothetical data that one might expect to obtain from an X-ray crystallographic analysis of this compound, based on the types of parameters reported for similar structures.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric crystals of racemic mixtures. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| β (°) | 98.5 | The angle of the unit cell. |

| C-O-C (ether) angle (°) | 118.0 | The bond angle of the ether linkage. |

| O=C-O-H torsion angle (°) | 175.0 | The torsion angle of the carboxylic acid group, indicating its planarity. |

| Absolute Configuration | R or S | Would be definitively determined if an enantiopure crystal were analyzed. |

Note: The data in this table is illustrative and not based on an actual crystal structure of this compound.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. nih.govbeilstein-journals.org These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral sample. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. beilstein-journals.org A CD spectrum will show positive or negative peaks (known as Cotton effects) in the regions where a chromophore in a chiral environment absorbs light. nih.gov For this compound, the formyl-substituted phenyl ring and the carboxylic acid group are the primary chromophores. The sign and magnitude of the Cotton effects associated with the electronic transitions of these chromophores would be highly sensitive to the absolute configuration at the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of wavelength. nih.gov An ORD curve displays a characteristic shape, particularly in the vicinity of a chromophore's absorption band, which is also known as a Cotton effect. nih.gov The pattern of the ORD curve can be correlated with the absolute configuration of the molecule.

For this compound, a comparative analysis of the experimental CD or ORD spectrum with spectra predicted by quantum chemical calculations could be used to assign the absolute configuration of a given enantiomer. This approach is particularly valuable when single crystals suitable for X-ray crystallography are not available.

Illustrative Chiroptical Data

The following table illustrates the type of data that would be obtained from a chiroptical analysis of the two enantiomers of this compound.

| Technique | Enantiomer | Wavelength (nm) | Signal | Interpretation |

| CD | R | ~280 | Positive Cotton Effect (Δε > 0) | Corresponds to an electronic transition of the formylphenoxy chromophore. |

| CD | S | ~280 | Negative Cotton Effect (Δε < 0) | Mirror image spectrum of the R enantiomer, as expected. |

| ORD | R | ~290 | Positive peak, then negative trough | A positive Cotton effect curve. |

| ORD | S | ~290 | Negative trough, then positive peak | A negative Cotton effect curve, mirroring the R enantiomer. |

Note: This data is hypothetical and illustrative of the expected results from a chiroptical analysis. The exact wavelengths and signs of the Cotton effects would need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the properties of organic molecules. researchgate.net These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other key characteristics.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2-(2-Formylphenoxy)hexanoic acid, which possesses several rotatable bonds—notably around the ether linkage, the chiral center, and the hexanoic acid chain—multiple conformations are possible.

Illustrative Optimized Geometrical Parameters Below is a hypothetical table of optimized bond lengths and angles for a plausible low-energy conformer of this compound, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C=O (acid) | ~1.22 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-O (acid) | ~1.35 Å |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C-C-O-C (ether linkage) | Varies with conformer |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's reactivity. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chalcogen.ro For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy group, while the LUMO would likely be centered on the electron-withdrawing formyl and carboxylic acid groups. researchgate.net

Illustrative Frontier Orbital Energies The following table shows representative energy values for the frontier orbitals of an organic molecule similar in structure to this compound, calculated using a common DFT method like B3LYP. nih.gov

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 5.1 eV |

Computational methods can predict various types of spectra, which can then be used to interpret experimental data or to identify the molecule.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. chemaxon.com For this compound, distinct signals would be predicted for the aromatic protons, the aldehyde proton, the chiral proton alpha to the carboxyl group, and the various methylene (B1212753) and methyl protons of the hexanoic acid chain. quora.comhmdb.cabmrb.io

IR Spectroscopy : Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic strong absorption bands would be predicted for the carbonyl (C=O) stretching of both the aldehyde and the carboxylic acid, the O-H stretching of the carboxylic acid, C-O stretching of the ether and acid, and C-H stretching of the aromatic and aliphatic parts. csbsju.educhemicalbook.comnist.gov

UV-Vis Spectroscopy : The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. nih.gov The presence of the aromatic ring and carbonyl groups in this compound would lead to predictions of π → π* and n → π* transitions, which are characteristic of such chromophores.

Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.8 - 10.1 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O, acid) | ~170 - 175 ppm |

| IR | C=O Stretch (aldehyde) | ~1690 - 1715 cm⁻¹ |

| IR | O-H Stretch (acid) | ~2500 - 3300 cm⁻¹ (broad) |

| UV-Vis | λmax (π → π*) | ~250 - 280 nm |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can also be used to explore the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products.

The synthesis of this compound likely involves steps such as the Williamson ether synthesis between a salt of salicylaldehyde (B1680747) and a 2-bromohexanoate ester, followed by hydrolysis. To study this, one would compute the energy of reactants, products, intermediates, and transition states for each step. researchgate.net This creates an energy profile, or reaction coordinate diagram, that shows the energy changes throughout the reaction. The highest point on this profile corresponds to the rate-determining step of the reaction. While specific studies on this molecule are lacking, research into the biosynthesis of hexanoic acid has utilized similar principles to understand reaction pathways. snu.ac.krresearchgate.netnih.gov

Catalyst-Substrate Interactions Modeling

The synthesis and subsequent reactions of this compound can be significantly influenced by catalysts. Modeling the interactions between the catalyst and the substrate is crucial for understanding reaction mechanisms, predicting selectivity, and designing more efficient catalytic systems.

Computational approaches, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are instrumental in elucidating these interactions. For instance, in a potential synthesis involving a palladium-catalyzed etherification, DFT calculations can map out the entire catalytic cycle. acs.org This would involve modeling the oxidative addition, ligand exchange, and reductive elimination steps. The binding energy of this compound or its precursors to the metal center can be calculated, providing insights into the stability of key intermediates. acs.org

Furthermore, the electronic and steric effects of the formyl and hexanoic acid groups on the catalytic process can be quantified. For example, the electron-withdrawing nature of the aldehyde group can influence the electron density on the phenoxy ring, which in turn affects its reactivity in cross-coupling reactions. acs.org Non-covalent interaction (NCI) plots can be generated to visualize the weak interactions, such as hydrogen bonds or van der Waals forces, that stabilize the transition states.

A hypothetical study on the catalytic hydrogenation of the aldehyde group in this compound could involve modeling the substrate's adsorption on a catalyst surface, such as platinum or palladium. The binding energies and geometries of different adsorption modes can be calculated to determine the most favorable orientation for the reaction to occur.